2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid

Boiling Point Physicochemical Properties Regioisomer Comparison

2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid (CAS 662154-29-2) is a phenoxyacetic acid derivative characterized by a chloro substituent at the 4-position, a formyl group at the 2-position, and a methoxy group at the 6-position of the phenyl ring. This substitution pattern differentiates it from regioisomeric analogs and influences its physicochemical properties and potential synthetic utility.

Molecular Formula C10H9ClO5
Molecular Weight 244.63 g/mol
CAS No. 662154-29-2
Cat. No. B1363375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid
CAS662154-29-2
Molecular FormulaC10H9ClO5
Molecular Weight244.63 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OCC(=O)O)C=O)Cl
InChIInChI=1S/C10H9ClO5/c1-15-8-3-7(11)2-6(4-12)10(8)16-5-9(13)14/h2-4H,5H2,1H3,(H,13,14)
InChIKeyBUWMPGOSLRJIOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic Acid (CAS 662154-29-2) – Procurement & Scientific Selection Overview


2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid (CAS 662154-29-2) is a phenoxyacetic acid derivative characterized by a chloro substituent at the 4-position, a formyl group at the 2-position, and a methoxy group at the 6-position of the phenyl ring . This substitution pattern differentiates it from regioisomeric analogs and influences its physicochemical properties and potential synthetic utility. The compound is commercially available as a research-grade building block with a typical purity of 95–98% [1] and is employed in medicinal chemistry and organic synthesis due to the presence of reactive aldehyde and carboxylic acid functionalities that enable further derivatization.

2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic Acid: Why Generic Phenoxyacetic Acid Derivatives Cannot Be Directly Substituted


Regioisomeric variations in the substitution pattern of phenoxyacetic acid derivatives can lead to significant differences in physicochemical properties, reactivity, and biological activity. The specific positioning of the chloro, formyl, and methoxy groups on the phenyl ring of 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetic acid results in a unique steric and electronic environment compared to its 2‑chloro or 5‑chloro analogs . These structural differences manifest as quantifiable variations in boiling point, density, and lipophilicity (LogP), which can impact synthetic handling, purification requirements, and the compound‘s behavior as a building block in further chemical transformations [1]. Therefore, substitution with a generic or positional isomer without verifying the specific property requirements of the intended application may compromise experimental reproducibility and synthetic outcomes.

2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic Acid: Head-to-Head Quantitative Differentiation Against Closest Positional Isomers


Boiling Point: Lower Temperature Required for Volatilization or Distillation Compared to 5‑Chloro and 2‑Chloro Analogs

2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid exhibits a boiling point of 413.2 °C at 760 mmHg [1]. In contrast, the 5‑chloro regioisomer (2-(5-chloro-4-formyl-2-methoxyphenoxy)acetic acid, CAS 827592-22-3) has a reported boiling point of 420.1 °C , and the 2‑chloro analog (2-(2-chloro-4-formyl-6-methoxyphenoxy)acetic acid, CAS 123022-07-1) boils at 418.2 °C [2]. This 5–7 °C difference in boiling point, while modest, is experimentally measurable and may be relevant in purification protocols or in applications where thermal stability and volatility are critical parameters.

Boiling Point Physicochemical Properties Regioisomer Comparison

Density: Comparable to 2‑Chloro Isomer but Slightly Higher than 5‑Chloro Analog – Implications for Formulation and Material Handling

The density of 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetic acid is reported as 1.42 g/cm³ [1]. This value is identical to that of the 2‑chloro analog (1.42 g/cm³) [2] but slightly higher than the density of the 5‑chloro isomer, which is given as 1.421 g/cm³ (or 1.421±0.1 g/cm³) . While the numerical difference is small, it can affect solubility parameter calculations and packing efficiency in solid formulations.

Density Physical Property Regioisomer

Lipophilicity (LogP): Predicted Differences in Partition Coefficient Suggest Altered Membrane Permeability and Solubility Profile

The predicted partition coefficient (LogP) for 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetic acid has not been explicitly reported in public databases; however, the 2‑chloro regioisomer has a reported LogP of 1.62450 [1], while the 5‑chloro analog has an XLogP3 of 1.5 . Given the structural similarity, the 4‑chloro compound is expected to have a LogP value between these two, implying a lipophilicity that is higher than the 5‑chloro but lower than the 2‑chloro isomer. Such differences in LogP can translate to measurable variations in aqueous solubility, membrane permeability, and metabolic stability in biological assays.

Lipophilicity LogP Druglikeness

Polar Surface Area (PSA): Nearly Identical Across Isomers (72.8–72.83 Ų) Indicates Equivalent Hydrogen‑Bonding Capacity

The topological polar surface area (TPSA) for 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetic acid is reported as 72.830 Ų [1]. This value is essentially identical to the TPSA of the 2‑chloro isomer (72.830 Ų) [2] and the 5‑chloro isomer (72.8 Ų) . The consistency in TPSA across these regioisomers suggests that differences in biological activity, if any, are unlikely to arise from variations in passive membrane permeability related to hydrogen‑bonding capacity but may instead stem from steric or electronic effects influencing target binding.

Polar Surface Area TPSA Hydrogen Bonding

Steric Accessibility of the Chloro Substituent: 4‑Position Offers Less Hindrance for Nucleophilic Aromatic Substitution

The chloro group at the 4‑position of the phenyl ring in 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetic acid is sterically less hindered than the chloro group at the 2‑position (ortho to the phenoxy oxygen) in the 2‑chloro isomer or the chloro group at the 5‑position in the 5‑chloro analog, which is adjacent to the formyl group. This reduced steric encumbrance may enhance the rate and yield of nucleophilic aromatic substitution (SNAr) reactions when the chloro group is targeted for replacement with nucleophiles. While no direct kinetic data are available, this steric argument is consistent with established principles of aromatic substitution chemistry.

Steric Hindrance Synthetic Utility Regioselectivity

2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic Acid: Recommended Application Scenarios Driven by Quantitative Evidence


Medicinal Chemistry Building Block for Late‑Stage Functionalization via SNAr

The reduced steric hindrance at the 4‑chloro position (Evidence Item 5) makes this compound a suitable precursor for nucleophilic aromatic substitution reactions, enabling the introduction of diverse amine, thiol, or alkoxide groups at a defined position. This can be exploited in the synthesis of focused chemical libraries where regiochemical control is critical for biological activity.

Synthetic Intermediate Requiring Mild Distillation or Thermal Processing

With a boiling point approximately 5–7 °C lower than its 2‑chloro and 5‑chloro regioisomers (Evidence Item 1), this compound may be preferred in synthetic sequences that involve thermal purification steps, offering marginally reduced energy consumption and potentially lower thermal decomposition risk.

Formulation Development Where Density Precision is Important

The density value of 1.42 g/cm³ (Evidence Item 2) is well‑defined and can be used for accurate volumetric calculations in solid‑state formulations, particularly in early‑stage pharmaceutical development where precise excipient compatibility and blend uniformity are assessed.

Comparative Structure‑Activity Relationship (SAR) Studies of Phenoxyacetic Acid Derivatives

Because its TPSA is essentially identical to other regioisomers (Evidence Item 4) while its LogP is predicted to lie in a narrow intermediate range (Evidence Item 3), this compound serves as an ideal comparator in SAR campaigns aimed at isolating the effects of regioisomerism on target binding or pharmacokinetic properties, without confounding variables from overall polarity.

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